benzyl N-[2-(4-ethenylphenyl)ethyl]carbamate
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Overview
Description
Benzyl N-[2-(4-ethenylphenyl)ethyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound features a benzyl group attached to a carbamate moiety, which is further connected to a 4-ethenylphenyl group through an ethyl linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-(4-ethenylphenyl)ethyl]carbamate typically involves the reaction of benzyl chloroformate with 2-(4-ethenylphenyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-(4-ethenylphenyl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) followed by the addition of an alkyl halide.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of this compound alcohol.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Benzyl N-[2-(4-ethenylphenyl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: Studied for its potential as an enzyme inhibitor in various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of benzyl N-[2-(4-ethenylphenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biochemical effects, depending on the enzyme or pathway targeted .
Comparison with Similar Compounds
Similar Compounds
Benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate: Similar structure but with a hydroxy group instead of an ethenyl group.
Ethyl carbamate: A simpler carbamate with an ethyl group instead of a benzyl group.
Uniqueness
Benzyl N-[2-(4-ethenylphenyl)ethyl]carbamate is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other carbamates may not be suitable .
Properties
Molecular Formula |
C18H19NO2 |
---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
benzyl N-[2-(4-ethenylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C18H19NO2/c1-2-15-8-10-16(11-9-15)12-13-19-18(20)21-14-17-6-4-3-5-7-17/h2-11H,1,12-14H2,(H,19,20) |
InChI Key |
YPQKISUAMGINNN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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